molecular formula C20H22N2O4 B250768 N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Número de catálogo B250768
Peso molecular: 354.4 g/mol
Clave InChI: JPPXCGNVBXPALG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BP897, is a selective dopamine D3 receptor antagonist. BP897 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been evaluated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mecanismo De Acción

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at the D3 receptor. The D3 receptor is primarily located in the mesolimbic pathway, which is involved in reward and motivation. By blocking the activity of dopamine at the D3 receptor, N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects
N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have minimal effects on locomotor activity, suggesting that it does not produce sedative effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in animal models, and its effects have been well characterized. However, its potential therapeutic applications in humans have not been fully explored. Additionally, the selectivity of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide for the D3 receptor may limit its usefulness in certain applications.

Direcciones Futuras

There are several future directions for the study of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential area of research is the development of more selective D3 receptor antagonists. Another potential area of research is the evaluation of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in human clinical trials for the treatment of various neurological and psychiatric disorders. Additionally, the potential use of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of drug addiction warrants further investigation.

Métodos De Síntesis

The synthesis of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-aminophenyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with pentanoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in high purity.

Propiedades

Fórmula molecular

C20H22N2O4

Peso molecular

354.4 g/mol

Nombre IUPAC

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-2-3-7-19(23)21-15-5-4-6-16(13-15)22-20(24)14-8-9-17-18(12-14)26-11-10-25-17/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,21,23)(H,22,24)

Clave InChI

JPPXCGNVBXPALG-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

SMILES canónico

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.